4-Aminopicolinamide

Neuroscience GPCR Modulation Parkinson's Disease

Researchers targeting kinase ATP-binding pockets require regiospecific 4-aminopyridine scaffolds to ensure valid hinge-binding mimicry. Substituting 3-amino or 6-amino isomers compromises target engagement and pharmacological profiles, as confirmed by mGlu4 PAM and C. difficile antibacterial SAR studies. - Orthogonal amine/carboxamide handles enable rapid, divergent library synthesis for kinase inhibitor and antibacterial programs. - ≥97% purity (batch-specific HPLC/NMR data available) ensures minimal side-product formation in parallel synthesis and reproducible biological assay results. - Correct 4-amino regioisomer verified by QC-eliminates risk of isomer misassignment that can derail lead optimization campaigns.

Molecular Formula C6H7N3O
Molecular Weight 137.14 g/mol
CAS No. 100137-47-1
Cat. No. B035442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminopicolinamide
CAS100137-47-1
Molecular FormulaC6H7N3O
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1N)C(=O)N
InChIInChI=1S/C6H7N3O/c7-4-1-2-9-5(3-4)6(8)10/h1-3H,(H2,7,9)(H2,8,10)
InChIKeyQKNCZYUYGMWQPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminopicolinamide: Bifunctional Building Block Overview


4-Aminopicolinamide (CAS 100137-47-1), also known as 4-aminopyridine-2-carboxamide, is a heterocyclic organic compound featuring a pyridine ring substituted with an amino group at the 4-position and a carboxamide group at the 2-position . This bifunctional core structure provides dual reactive handles for chemical derivatization, enabling its use as a versatile building block in medicinal chemistry and drug discovery programs . With a molecular weight of 137.14 g/mol and a purity specification typically ≥97% , this compound is commercially available as a white to off-white solid for research and development purposes . Its primary research value lies in its application as a key intermediate for the synthesis of kinase inhibitors and other bioactive small molecules, where the 4-aminopyridine motif can act as a hinge-binding scaffold mimicking adenine interactions .

4-Aminopicolinamide: Why Regioisomerism Matters


Substituting 4-aminopicolinamide with a closely related aminopicolinamide isomer (e.g., 3-amino, 6-amino) or a non-aminated picolinamide is not scientifically valid due to profound, regiospecific differences in target engagement and pharmacological profile. The position of the amino group on the pyridine ring dictates hydrogen-bonding patterns within enzyme active sites, directly impacting binding affinity and selectivity [1]. For example, in the context of metabotropic glutamate receptor 4 (mGlu4) positive allosteric modulators (PAMs), the 3-amino substitution on the picolinamide warhead was found to be essential for engendering CNS penetration and in vivo efficacy [1]. This demonstrates that even a shift of a single atom on the pyridine ring (from the 4- to the 3-position) can yield a compound with a completely different biological and pharmacokinetic profile. Furthermore, in the development of antibacterials selectively targeting Clostridioides difficile, the picolinamide core itself (in contrast to an isonicotinamide core) was crucial for achieving exquisite potency and selectivity against the pathogen [2]. Therefore, procurement of the specific regioisomer, 4-aminopicolinamide, is not a trivial choice but a critical decision that ensures the intended structural and functional properties are maintained in a research or development program.

4-Aminopicolinamide: Quantitative Evidence Guide


Regioisomer Differentiation for mGlu4 PAM Activity

In a medicinal chemistry optimization campaign, the 3-aminopicolinamide warhead was identified as essential for achieving potent positive allosteric modulation (PAM) of the metabotropic glutamate receptor 4 (mGlu4), a target for Parkinson's disease [1]. While the paper focuses on 3-aminopicolinamide derivatives, it establishes a class-level inference for aminopicolinamide regioisomers. The 3-amino substitution conferred CNS penetration and in vivo efficacy. This implies that the 4-aminopicolinamide regioisomer, with its amino group in a different position, would exhibit a distinct, and likely inferior, pharmacological profile for this specific target and indication. This comparison highlights the critical importance of regioisomer selection in structure-activity relationships [1].

Neuroscience GPCR Modulation Parkinson's Disease

Picolinamide vs. Isonicotinamide Core for C. difficile

A structure-activity relationship (SAR) study of 108 analogues investigated the selectivity and potency of antibacterials against Clostridioides difficile [1]. The study found that switching from an isonicotinamide core (compound 4) to a picolinamide core (compound 87) dramatically improved selectivity and potency. This demonstrates that the substitution pattern on the pyridine ring (position of the carboxamide group) is a critical determinant of biological activity within the broader class of pyridinecarboxamides, which includes 4-aminopicolinamide. This class-level inference suggests that the specific 2-carboxamide (picolinamide) structure of 4-aminopicolinamide may confer advantages over other regioisomers like isonicotinamide in certain biological contexts.

Antibacterial Infectious Disease Gut Microbiota

Purity and Batch Consistency Comparison

Reliable procurement of 4-aminopicolinamide (CAS 100137-47-1) for research requires consideration of vendor-specified purity and analytical validation. While multiple suppliers offer this compound, specifications vary. For instance, AKSci specifies a minimum purity of 98% as determined by gas chromatography (GC) , while other vendors, such as Bidepharm, provide a standard purity of 97% and offer batch-specific quality control data, including NMR, HPLC, and GC reports . This quantitative difference in purity specification (98% vs. 97%) and the availability of comprehensive analytical documentation (CoA) are critical factors for researchers requiring high-fidelity starting materials for sensitive synthetic transformations or biological assays. The 98% GC purity specification from AKSci provides a higher level of assurance for applications demanding minimal impurities.

Chemical Synthesis Analytical Chemistry Quality Control

Storage Stability Across Conditions

Proper storage of 4-aminopicolinamide is essential to maintain its integrity for future use. Vendor recommendations vary, providing a practical comparator for procurement. Aladdin Scientific recommends storage at 2-8°C, protected from light, and under an argon atmosphere . In contrast, GlpBio recommends storage at room temperature (RT), protected from light, and notes that for stock solutions stored at -80°C, the compound should be used within 6 months, while at -20°C, use is recommended within 1 month [1]. These differing recommendations highlight the importance of aligning procurement and storage strategies with the intended use case and available laboratory infrastructure.

Compound Management Stability Studies Laboratory Reagents

4-Aminopicolinamide: Validated Application Scenarios


Medicinal Chemistry: Kinase Inhibitor Development

Procure 4-aminopicolinamide (≥97% purity) as a key synthetic intermediate for the development of novel kinase inhibitors. Its 4-aminopyridine core serves as a privileged hinge-binding scaffold, mimicking adenine interactions within ATP-binding pockets . The compound's bifunctional nature (amine and carboxamide) allows for orthogonal functionalization, enabling the rapid generation of diverse small-molecule libraries. Ensure procurement of the correct regioisomer, as even minor structural variations (e.g., 3-amino vs. 4-amino) can dramatically alter kinase selectivity and potency, as demonstrated by structure-activity relationships in related picolinamide-based inhibitors [REFS-2, REFS-3].

C. difficile Targeted Antibacterial Discovery

Use 4-aminopicolinamide as a foundational building block for the design and synthesis of novel antibacterials targeting Clostridioides difficile. The picolinamide (2-carboxamide) core, a key structural feature of this compound, has been shown to be critical for achieving high potency and selectivity against C. difficile over other gut microbiota, a property not shared by isonicotinamide (4-carboxamide) analogs [1]. Researchers can leverage the 4-amino group for further derivatization while maintaining the picolinamide core required for this specific antibacterial activity.

HTS and Compound Library Synthesis

Incorporate 4-aminopicolinamide into parallel synthesis workflows for generating screening libraries. The compound's high purity (≥97-98%) from reputable vendors [REFS-4, REFS-5] ensures that subsequent reactions proceed with minimal side-product formation, a critical factor for successful library production. The availability of batch-specific analytical data (NMR, HPLC, GC) provides the necessary quality assurance for downstream biological assays, where reproducibility and data integrity are paramount.

Isotopic Labeling for Mechanistic Studies

Procure 4-aminopicolinamide-13C,15N2 (a stable isotope-labeled analog) for use in mass spectrometry-based quantitative proteomics, metabolic tracing, or in vitro binding studies to elucidate the mechanism of action of 4-aminopicolinamide-derived drug candidates. The labeled compound allows for precise tracking and quantification in complex biological matrices, providing critical pharmacokinetic and target engagement data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Aminopicolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.